molecular formula C20H13Cl3N2O2 B5055716 [bis(4-chlorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate

[bis(4-chlorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate

Cat. No.: B5055716
M. Wt: 419.7 g/mol
InChI Key: TXWNXGVQGCASJR-UHFFFAOYSA-N
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Description

[bis(4-chlorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their applications in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [bis(4-chlorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate typically involves the reaction of 4-chlorobenzaldehyde with 4-chloroaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting intermediate is then reacted with phosgene or a phosgene equivalent to form the final carbamate product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[bis(4-chlorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates.

Scientific Research Applications

[bis(4-chlorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of [bis(4-chlorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [bis(4-chlorophenyl)methylideneamino] N-(4-bromophenyl)carbamate
  • [bis(4-chlorophenyl)methylideneamino] N-(4-methylphenyl)carbamate
  • [bis(4-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate

Uniqueness

Compared to similar compounds, [bis(4-chlorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate is unique due to its specific substitution pattern and the presence of multiple chlorophenyl groups

Properties

IUPAC Name

[bis(4-chlorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3N2O2/c21-15-5-1-13(2-6-15)19(14-3-7-16(22)8-4-14)25-27-20(26)24-18-11-9-17(23)10-12-18/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWNXGVQGCASJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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